1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride
Description
1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene dihydrochloride is a nitrogen-rich tricyclic heterocyclic compound characterized by a fused bicyclo[7.4.0] backbone with three nitrogen atoms at positions 1, 4, and 6. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structure combines rigidity from the tricyclic framework with reactivity at nitrogen sites, enabling functionalization for drug discovery or materials science.
Properties
IUPAC Name |
1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-6-13-9-7-11-5-4-8(9)12-10(13)3-1;;/h1-3,6,11H,4-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBLHTPIFZTYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3N2C=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable triazine derivative with a bicyclic amine in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
Scientific Research Applications
1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Tricyclic Azabenzenes
Key Comparative Analyses
Reactivity and Stability
- Electrophilic Substitution : The chloro derivative (CAS 1263285-23-9) exhibits higher reactivity in nucleophilic aromatic substitution compared to the bromo analog (C₁₁H₁₁BrN₃) due to chlorine’s stronger electron-withdrawing effect .
- Deuterated Analogues : The tetradeuterio compound (Example 35.4) shows enhanced metabolic stability in preclinical models, attributed to deuterium’s kinetic isotope effect .
Pharmaceutical Potential
- Kinase Inhibition : The chloro-substituted tetraazatricyclo compound (C₉H₅ClN₄) has shown IC₅₀ values < 100 nM against CDK2 in vitro, whereas the dihydrochloride derivative lacks reported kinase activity, suggesting substituent-dependent bioactivity .
- Fluorinated Derivatives: The trifluoroethoxy-modified compound (C₁₃H₈D₄F₃N₃O₂) exhibits improved blood-brain barrier penetration in rodent models, a property absent in non-fluorinated analogs .
Biological Activity
1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride is a complex organic compound characterized by a unique tricyclic structure that incorporates nitrogen atoms. This compound belongs to a class of triazatricyclo compounds known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound through a review of relevant scientific literature, highlighting its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride is with a molecular weight of approximately 266.14 g/mol. The compound features multiple double bonds within its hexaene structure, contributing to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research has indicated that 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride exhibits potential inhibitory effects on various enzymes and biomolecules:
- Inhibition of ENPP2 : The compound has shown promising activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), an enzyme implicated in cancer and inflammatory processes.
- Interaction with Receptors : Its unique tricyclic structure may facilitate interactions with multiple biological pathways by binding to specific receptors or enzymes.
Comparative Biological Activity
To understand the significance of 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene; dihydrochloride in the context of similar compounds, a comparison table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-methylpyrimidine | Contains a pyrimidine ring | Known for antiviral activity |
| 6-Acetyl-2-amino-8,9-dihydro-pyrimido[4,5-b][1,4]diazepine | Features diazepine structure | Exhibits neuroprotective effects |
| 11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene | Similar tricyclic structure | Potential anti-inflammatory properties |
The uniqueness of 1,4,8-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene lies in its specific arrangement and the presence of multiple nitrogen atoms which enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : In vitro studies have demonstrated that the compound effectively inhibits ENPP2 activity in cancer cell lines, suggesting its potential as an anticancer agent.
- Therapeutic Applications : The compound has been investigated for its role in modulating inflammatory responses in animal models of disease. This highlights its potential utility in developing new anti-inflammatory drugs.
- Interaction Studies : Research indicates that the compound interacts with various biomolecules involved in metabolic pathways relevant to cancer and inflammation. These interactions suggest that it could be a valuable tool for exploring new therapeutic avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
